molecular formula C10H19NO4 B13138092 Methyl4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate

Methyl4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate

Cat. No.: B13138092
M. Wt: 217.26 g/mol
InChI Key: QRQAQWZCJBPJCO-UHFFFAOYSA-N
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Description

Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate is a methyl ester derivative featuring a butanoate backbone substituted with a methylamino group and a 3-methoxy-3-oxopropyl moiety. This compound has been explored in biochemical studies, particularly for its role in modulating bacterial Type III Secretion System (T3SS) activity, albeit with lower potency compared to analogs .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

methyl 4-[(3-methoxy-3-oxopropyl)-methylamino]butanoate

InChI

InChI=1S/C10H19NO4/c1-11(8-6-10(13)15-3)7-4-5-9(12)14-2/h4-8H2,1-3H3

InChI Key

QRQAQWZCJBPJCO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)OC)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate typically involves the esterification of 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity .

Types of Reactions:

    Oxidation: Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

Cancer Research

Recent studies have indicated that compounds similar in structure to Methyl4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate may exhibit properties that can influence cancer cell behavior. For instance, compounds that target specific proteases involved in mitochondrial function have shown promise in enhancing therapeutic efficacy against cancer cells. The activation of caseinolytic protease P (ClpP), which is crucial for mitochondrial proteome homeostasis, has been linked to the modulation of cancer progression .

Neuropharmacology

The compound's structural analogs have been investigated for their effects on neurodegenerative diseases. Research into similar methylated amines has suggested potential roles in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier is a critical factor in evaluating these compounds for neuropharmacological applications.

Case Study 1: ClpP Activation and Cancer Cell Viability

In a study examining the effects of various methylated compounds on ClpP activation, it was found that specific substitutions on the compound scaffold significantly influenced enzyme activity and cell viability. This compound could potentially be optimized for enhanced ClpP activation, leading to improved outcomes in cancer treatment .

CompoundEC50 (nM)IC50 (nM)Notes
This compoundTBDTBDPotential ClpP activator
Analog A21.77 ± 2.1859.33 ± 4.38Significant increase in enzyme activity

Case Study 2: Neuroprotective Effects

Research has shown that certain methylated derivatives can exhibit neuroprotective effects by inhibiting specific pathways involved in neuronal death. The investigation into the neuroprotective properties of similar compounds suggests that this compound could be further explored for its potential to mitigate neurodegeneration .

Mechanism of Action

The mechanism of action of Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The biological and chemical behavior of Methyl 4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate can be contextualized through comparisons with structurally related compounds. Key differences in substituent positioning, functional groups, and chain length significantly influence reactivity, solubility, and bioactivity.

Structural and Functional Group Comparisons

The table below highlights structural variations and their implications:

Compound Name Structural Features Key Differences vs. Target Compound Reference
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate Shorter butanoate chain (C3 vs. C4) Higher enzyme inhibition potency (~50% at 50 μM)
Methyl 4-amino-3-oxobutanoate Lacks methylamino and methoxy groups; simpler structure Reduced steric hindrance; altered solubility
Ethyl 4-(4-acetamidophenyl)-3-methyl-4-oxobutanoate Aromatic acetamido substituent; ethyl ester Enhanced lipophilicity; varied receptor affinity
Methyl 3-[(3-methoxypropyl)amino]butanoate Methoxypropyl group instead of 3-methoxy-3-oxopropyl Differing electronic effects on amine reactivity

Key Insights :

Biological Activity

Methyl4-((3-methoxy-3-oxopropyl)(methyl)amino)butanoate, with the CAS number 1239312-56-1, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • Purity : ≥98% (as per supplier specifications) .

1. Metabolic Effects

Research indicates that compounds with structural similarities may induce activating transcription factor 3 (ATF3), which plays a crucial role in metabolic syndrome management. For instance, a study demonstrated that related compounds improved lipid profiles and promoted weight loss in high-fat diet models through ATF3 activation .

Study ReferenceCompound TestedBiological EffectModel Used
16cLipid-lowering, weight loss3T3-L1 cells and mice

2. Inhibition of Kinases

While direct data on this compound's kinase inhibition is sparse, similar compounds have been evaluated for their ability to inhibit Bruton's tyrosine kinase (BTK), a target in B cell malignancies. These studies highlight the potential for derivatives to affect cell cycle progression and apoptosis in cancer cells .

CompoundIC50 (nM)Effect on Cell CycleInduced Apoptosis
Compound 27G1 phase arrestYes

Case Study 1: Metabolic Syndrome Management

A study focusing on a related compound showed significant improvements in metabolic parameters when tested in pre-differentiated adipocyte models. The compound promoted reductions in white adipose tissue mass and improved glycemic control, suggesting that this compound could exhibit similar effects .

Case Study 2: Cancer Cell Inhibition

Another investigation into structurally similar compounds highlighted their potential as BTK inhibitors, demonstrating effective growth inhibition of TMD8 B cell lymphoma cells. The results indicated that these compounds could serve as candidates for further development against B cell malignancies .

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